molecular formula C17H21NO3S B4736203 N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide

Cat. No. B4736203
M. Wt: 319.4 g/mol
InChI Key: UWYNWRRHPNTIRO-UHFFFAOYSA-N
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Description

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPB is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide exerts its effects by binding to a specific protein called Hsp90, which is involved in the regulation of various cellular processes, including cell division and proliferation. By inhibiting Hsp90, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide can disrupt the signaling pathways that promote cancer cell growth and survival. Additionally, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has also been shown to modulate the immune response, suggesting that it may have applications in immunotherapy.

Advantages and Limitations for Lab Experiments

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for Hsp90. However, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide also has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Careful experimental design and optimization are required to minimize these limitations and maximize the potential of N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide for scientific research.

Future Directions

There are several future directions for research on N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide and to identify potential off-target effects. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide in humans.

Scientific Research Applications

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-2-21-17-13-7-6-9-15(17)10-8-14-18-22(19,20)16-11-4-3-5-12-16/h3-7,9,11-13,18H,2,8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYNWRRHPNTIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.